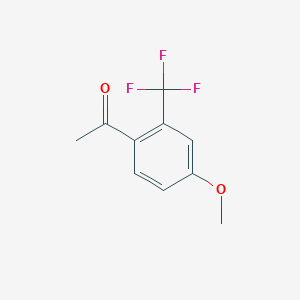

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

説明

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C10H9F3O2. It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone group. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxy-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ethanone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-Methoxy-2-(trifluoromethyl)benzoic acid.

Reduction: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone has several applications across different fields:

Agrochemical Applications

This compound serves as a key structural motif in the development of agrochemical products. Recent studies indicate that more than 20 new agrochemicals containing this compound have received ISO common names, highlighting its significance in agricultural chemistry.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in drug development. Its unique electronic properties due to the trifluoromethyl group make it a candidate for various biological activities:

- Antimicrobial Activity : Research shows that derivatives of this compound exhibit significant activity against resistant bacterial strains, suggesting potential use in treating infections.

- Enzyme Inhibition : It has shown promise as an inhibitor of monoamine oxidase (MAO), which could have implications for treating mood disorders by increasing neurotransmitter levels.

Case Study 1: Antimicrobial Properties

A comparative study evaluated the antimicrobial activity of various derivatives of this compound against multiple bacterial strains. The results indicated that compounds containing the trifluoromethyl moiety consistently demonstrated enhanced antimicrobial properties compared to their non-trifluoromethyl counterparts.

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibition, the compound was tested for its effects on MAO activity. The findings revealed that it inhibited MAO at low concentrations, suggesting its potential as a therapeutic agent for mood disorders. The mechanism involved increased serotonin and norepinephrine levels, which are critical for mood regulation.

作用機序

The mechanism of action of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

類似化合物との比較

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds such as:

1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanone: Similar structure but with different substitution pattern on the phenyl ring.

1-(4-Methoxyphenyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties.

1-(4-Trifluoromethylphenyl)ethanone: Lacks the methoxy group, affecting its reactivity and applications.

The presence of both methoxy and trifluoromethyl groups in this compound makes it unique, providing a balance of electronic and steric effects that influence its chemical behavior and applications.

生物活性

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, also known by its CAS number 220141-75-3, is an organic compound notable for its unique structural features, including a methoxy group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in both pharmaceutical and agrochemical research due to its diverse biological activities and potential applications.

- Molecular Formula : C10H9F3O2

- Molecular Weight : Approximately 218.17 g/mol

- Structural Features : The trifluoromethyl group significantly enhances the compound's electronic properties, influencing its reactivity and interactions with biological targets .

Research indicates that this compound can interact with various biological targets through non-covalent interactions, which may include hydrogen bonding and π-π stacking with aromatic residues in proteins. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study involving a high-throughput screening of compounds against Mycobacterium tuberculosis demonstrated that compounds with similar structural motifs exhibited significant growth inhibition. Although specific data on this compound's MIC (Minimum Inhibitory Concentration) against M. tuberculosis is limited, the structural similarities suggest potential efficacy .

Anticancer Potential

The compound's derivatives are under investigation for anticancer activity. Trifluoromethyl-substituted compounds often exhibit unique interactions with cellular targets, which can lead to apoptosis in cancer cells. The methoxy group may enhance these effects by increasing solubility and bioavailability.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 0.95 | Aldehyde functional group instead of ketone |

| 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | 0.88 | Hydroxy group introduces different reactivity |

| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 0.86 | Different positioning of trifluoromethyl group |

| 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | 0.88 | Contains a hydroxy group; potential for different reactions |

| 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde | 0.85 | Ether linkage provides distinct properties |

The combination of the methoxy and trifluoromethyl groups in this compound sets it apart from others, influencing its reactivity and biological activity uniquely .

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore their biological activities further. For instance, modifications to the phenyl ring or variations in the substituents have shown promise in enhancing antimicrobial and anticancer activities while reducing cytotoxicity .

In one notable study, a series of analogs were synthesized and tested against various bacterial strains, revealing that certain modifications led to improved MIC values compared to the parent compound. This highlights the potential for optimizing the structure for enhanced biological efficacy .

特性

IUPAC Name |

1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUCOEPTFURXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379499 | |

| Record name | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-75-3 | |

| Record name | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。